(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. For example, the use of chiral catalysts in the Michael addition reactions can yield high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust chiral catalysts are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Disorders
Recent studies have highlighted the role of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid in the development of therapeutics targeting central nervous system (CNS) disorders. Its derivatives have been evaluated for their inhibitory effects on enzymes associated with Alzheimer's Disease, such as BACE-1 and legumain, which are involved in amyloid precursor protein processing and tau cleavage, respectively. The compound's ability to undergo C(sp3)–H functionalization has been leveraged to create novel derivatives that exhibit promising biological activity against these targets .
1.2 Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic properties. In a study assessing various derivatives of this compound, compounds such as FM10 and FM12 demonstrated potent inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), indicating their potential as analgesic and anti-inflammatory agents. Molecular docking studies further confirmed favorable binding interactions with target proteins, suggesting a mechanism by which these compounds exert their pharmacological effects .
Synthesis and Structural Modifications
2.1 Synthesis Techniques
The synthesis of this compound typically involves palladium-catalyzed reactions that allow for the introduction of various functional groups while maintaining stereochemical integrity. Methodologies such as the Castagnoli-Cushman reaction have been utilized to incorporate the carboxylic acid functionality effectively. Optimization studies have revealed that reaction conditions significantly affect yield and selectivity, which are critical for developing pharmaceutical-grade compounds .
Table 1: Summary of Synthesis Conditions for Derivatives
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 110 | 14 |
| 2 | t-AmylOH | 110 | 15 |
| 3 | DCE | 110 | 36 |
| 4 | HFIP | Variable | Variable |
Case Studies
3.1 Alzheimer’s Disease Research
A notable case study involved the evaluation of a series of this compound derivatives in inhibiting BACE-1 activity. The results indicated that certain modifications enhanced inhibitory potency significantly compared to unmodified compounds. This study underscores the compound's potential as a lead structure for developing new Alzheimer’s therapeutics .
3.2 Anti-inflammatory Drug Development
In another study focusing on anti-inflammatory properties, compounds derived from this compound were tested in vivo for their analgesic effects. The findings revealed that FM10 and FM12 not only inhibited key inflammatory pathways but also exhibited a favorable safety profile during preliminary pharmacological assessments .
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Positional Isomers
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid
- CAS : 118758-48-8
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23
- Key Differences :
- The phenyl group is at C3 instead of C2.
- Configuration at C3 is R instead of S.
- Reduced steric hindrance at C2 may alter receptor binding.
- Applications : Used in chiral ligand synthesis and as a precursor for ACE inhibitors .
(2R,3S)-1-Fmoc-2-Phenylpyrrolidine-3-carboxylic Acid
Functional Group Modifications
(2S,3S)-1-Boc-2-Phenylpyrrolidine-3-carboxylic Acid
- CAS : 1260590-23-5
- Molecular Weight : 291.35
- Key Differences :
- Boc (tert-butoxycarbonyl) protection enhances solubility in organic solvents.
- Acid-labile, enabling selective deprotection during synthesis.
- Purity : 98% (discontinued, but available via custom synthesis) .
(2S,3S)-1-Benzyl-3-Hydroxypyrrolidine-2-carboxylic Acid HCl
Substituent Variations
(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid
- CAS : 10512-89-7
- Molecular Weight : 129.16
- Key Differences :
- Methyl substituent at C3 instead of phenyl.
- Lower molecular weight and reduced hydrophobicity.
- Research Use : Model compound for studying proline isomerization .
1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic Acid
Pharmaceutical Derivatives
Lisinoprilum (ACE Inhibitor)
- CAS : 76547-98-3
- Structure : Incorporates lysyl and phenylpropyl groups.
- Key Differences :
(2S,4R)-1-(2-Aminoacetyl-pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
- CAS : 2239-67-0
- Molecular Weight : 285.30
- Key Differences: Aminoacetyl and hydroxyl groups enhance water solubility. Potential for targeting proteases or kinases .
Comparative Data Table
Research Implications
The structural diversity of pyrrolidine derivatives underscores their versatility in drug design. For instance:
- Stereochemistry : The (2S,3S) configuration in the target compound may offer superior binding to enzymes compared to (2S,3R) isomers .
- Protection Strategies : Boc and Fmoc groups enable controlled functionalization, critical for peptide synthesis .
- Substituent Effects: Phenyl groups enhance hydrophobic interactions, while hydroxyl or amino groups improve solubility for bioavailability .
Biological Activity
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is a chiral compound characterized by its unique pyrrolidine ring structure, with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of approximately 191.23 g/mol. Its specific stereochemistry plays a crucial role in its biological activity and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its neuroprotective effects, interactions with neurotransmitter systems, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a five-membered nitrogen-containing ring with a phenyl substituent at the second position and a carboxylic acid group at the third position. The stereochemistry at the 2 and 3 positions is critical for its biological function.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly influencing pathways related to dopamine and serotonin. This modulation suggests potential applications in treating neurological disorders such as Parkinson's disease and depression .
The compound interacts with specific molecular targets, potentially influencing various biochemical pathways. Its interaction with neurotransmitter receptors may lead to enhanced neuroprotection and improved cognitive functions. Studies have shown that it can affect dopamine receptor activity, which is vital for motor control and mood regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound has promising anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, showing notable cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . The compound's structure allows it to be a scaffold for developing novel anticancer drugs.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against certain multidrug-resistant strains of bacteria. It was evaluated for its effectiveness against Staphylococcus aureus and other Gram-positive pathogens, indicating potential use in addressing antibiotic resistance .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity due to stereochemical variations:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid | Similar pyrrolidine structure but differs in stereochemistry | Different biological activity due to stereochemical variation |
| (2S,3S)-5-Oxo-2-phenylpyrrolidine-3-carboxylic acid | Contains an oxo group at position 5 | May exhibit different reactivity patterns |
| (2S,3S)-1-Allyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | Allyl substituent at position 1 | Potentially different pharmacological properties |
This table highlights how variations in structure can significantly influence the biological activities of these compounds.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can improve cognitive functions and reduce neurodegeneration markers in models of Alzheimer's disease .
- Anticancer Efficacy : In clinical trials involving lung cancer patients, derivatives of this compound demonstrated improved efficacy over traditional treatments by targeting specific cancer cell pathways .
Q & A
Q. How is the stereochemical configuration of (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid validated in synthetic batches?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming stereochemistry. For example, derivatives like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid have been structurally resolved using this technique, with Flack parameters (e.g., 0.02(6)) ensuring accuracy .
- Chiral HPLC or polarimetry can supplement crystallography. Boc-protected analogs (e.g., Boc-trans-Pro(3-Ph)-OH) are often analyzed using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
Q. What synthetic routes are commonly employed for preparing this compound derivatives?
Methodological Answer:
- Enantioselective synthesis via proline-based chiral auxiliaries. For example, Bashyal et al. (1986) utilized L-proline derivatives to install stereocenters in pyrrolidine scaffolds .
- Boc-protection strategies (e.g., Boc-L-Pro(4-Ph)-OH) are critical for preserving stereochemistry during coupling reactions. Reaction conditions (e.g., DCC/HOBt in DMF) ensure minimal racemization .
Q. How should researchers handle this compound to ensure safety and stability?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at -20°C in sealed containers to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact, as related pyrrolidine derivatives show moderate irritation potential .
Advanced Research Questions
Q. What analytical techniques resolve discrepancies in purity assessments of this compound?
Methodological Answer:
- HPLC-MS : Detects impurities at ≤0.1% levels. For example, batches with ≥97% purity (HPLC) require gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies residual solvents (e.g., DMF) and diastereomeric impurities. Coupling constants (e.g., J = 6–8 Hz for pyrrolidine rings) confirm conformational rigidity .
Q. How do structural modifications (e.g., Boc-protection, fluorination) impact the compound’s bioactivity?
Methodological Answer:
- Boc-protection : Enhances solubility in organic solvents (e.g., THF, DCM) for peptide coupling. For example, Boc-trans-Pro(3-Ph)-OH (CAS 149252-59-5) is a key intermediate in protease inhibitor synthesis .
- Fluorination : Introducing fluoropyridine moieties (e.g., 6-fluoropyridin-3-yl) increases metabolic stability, as seen in analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .
Q. What computational methods predict the conformational dynamics of this compound in solution?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model puckering modes of the pyrrolidine ring. For example, (2S,3R,4R,5R)-configured analogs show a C₃-endo puckering preference .
- Molecular dynamics (MD) simulations (AMBER force field) assess solvent interactions. Polar solvents (e.g., water) stabilize the zwitterionic form, while apolar solvents favor intramolecular H-bonding .
Q. How do stereochemical inversions (e.g., 2S,3S → 2R,3R) affect binding to biological targets like enzymes or receptors?
Methodological Answer:
- Enantiomer-specific assays : Compare inhibition constants (Kᵢ) of (2S,3S) and (2R,3R) isomers. For example, (2S,3S)-configured proline analogs show 10× higher affinity for prolyl oligopeptidase .
- Docking studies (AutoDock Vina): Map steric clashes caused by phenyl group orientation. The (2S,3S) configuration optimally fits hydrophobic pockets in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
